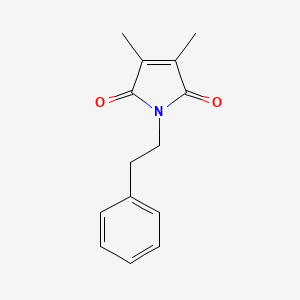

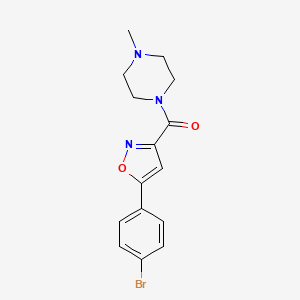

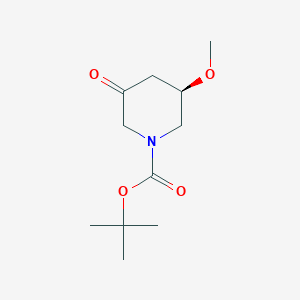

3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or applications in various fields .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall reaction scheme. Any challenges or unique aspects of the synthesis would also be discussed .Molecular Structure Analysis

This involves a detailed study of the compound’s molecular structure. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. These properties include melting point, boiling point, solubility, stability, reactivity, etc .Aplicaciones Científicas De Investigación

Advanced Optical Materials and Dyes

3,4-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione, as a variant of diketopyrrolopyrroles, finds extensive application in the field of dyes and pigments. Its analogues are among the most utilized dyes, with applications spanning high-quality pigments for field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis, reactivity, and optical properties of these compounds have been explored extensively. Their straightforward synthesis, combined with excellent stability and near-unity fluorescence quantum yield, make them a subject of continued interest for various real-world applications, including electronics and bioimaging (Grzybowski & Gryko, 2015).

Medicinal Chemistry and Drug Discovery

The compound's core structure, related to pyrrolidine, plays a crucial role in medicinal chemistry for developing compounds to treat human diseases. The versatility of the pyrrolidine scaffold, due to its sp^3-hybridization and stereochemical contribution, allows for efficient exploration of the pharmacophore space. This structural framework is instrumental in the discovery of bioactive molecules with selective target activity, showcasing a diverse range of biological and pharmacological activities. The design of new pyrrolidine compounds benefits significantly from understanding the influence of steric factors on biological activity and the structure-activity relationship (SAR) of these compounds (Li Petri et al., 2021).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of 3,4-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione play a pivotal role in the self-assembly of supramolecular capsules derived from calixpyrrole components. These capsules, formed via direct or mediated interactions between calix[4]pyrrole units, demonstrate the compound's utility in creating structures with potential applications in molecular recognition and sensing. The ability to modify the upper rim of calix[4]pyrroles affords capsules with diverse functionalities, including polar interiors and anion coordination capabilities, underscoring the material's versatility for innovative supramolecular designs (Ballester, 2011).

Polymer Science

In polymer science, the structural analogues of 3,4-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione, such as diketopyrrolopyrrole (DPP) based polymers, have garnered attention for their high performance in electronic devices. These polymers, benefiting from the electron-deficient nature of the DPP unit and its analogues, exhibit significant potential in optoelectronic applications. The exploration of novel chromophores like isoDPP, BDP, and NDP, which share structural similarities with DPP, has highlighted the impact of core extension and structural optimization on the optical, electrochemical, and device performance of conjugated polymers. This area of research continues to evolve, with ongoing investigations into the synthesis, properties, and application potential of these high-performance electron-deficient pigments (Deng et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-dimethyl-1-(2-phenylethyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-11(2)14(17)15(13(10)16)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHNXODHCIZQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C1=O)CCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B2742547.png)

![3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2742550.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2742551.png)

![7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742564.png)

![N-(4-cyclopropyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2742565.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2742567.png)